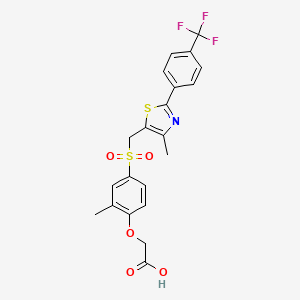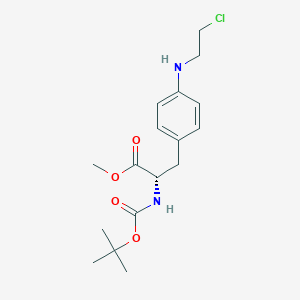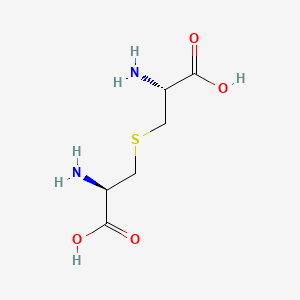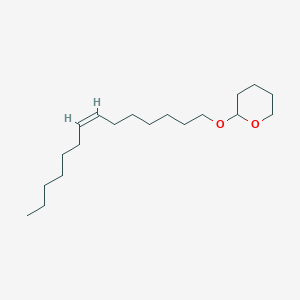
(Z)-2-(Tetradec-7-en-1-yloxy)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(Tetradec-7-en-1-yloxy)tetrahydro-2H-pyran, also known as Z-Tetrahydropyran-2-yloxy-tetradec-7-ene, is a compound that has been studied for its potential applications in scientific research. It is a versatile molecule that can be used in a variety of experiments and has been found to have several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
A study by Dietrich et al. (2008) explored platinum compounds, including those linked to tetrahydro-2H-pyran, for their potential to overcome cisplatin resistance in cancer treatment. They found that these compounds could induce apoptosis through mechanisms different from cisplatin, suggesting their potential as alternative cancer therapies (Dietrich et al., 2008).
D’yakonov et al. (2015) reported on the synthesis of steroidal derivatives of 5Z,9Z-dienoic acid using tetrahydro-2H-pyran and their inhibitory activity against human topoisomerase I, a key enzyme in DNA replication. This research has implications in the development of new anticancer drugs (D’yakonov et al., 2015).
Isakov and Kulinkovich (2008) utilized tetrahydro-2H-pyran in the synthesis of sex attractants for the Western corn rootworm, a major agricultural pest. Their research contributes to the development of environmentally friendly pest control methods (Isakov & Kulinkovich, 2008).
Another study by D’yakonov et al. (2015) synthesized 11-phenylundeca-5Z,9Z-dienoic acid using tetrahydro-2H-pyran, demonstrating its dual inhibition of human topoisomerases I and IIα. This suggests its potential use in cancer therapy (D’yakonov et al., 2015).
Vraniar et al. (2002) explored the synthesis of α,β-didehydroamino acid derivatives with tetrahydro-2H-pyran-2-ones, contributing to the field of organic synthesis and potentially impacting the development of new pharmaceuticals (Vraniar et al., 2002).
Eigenschaften
IUPAC Name |
2-[(Z)-tetradec-7-enoxy]oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h7-8,19H,2-6,9-18H2,1H3/b8-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICDEEHUPIIIQU-FPLPWBNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(Tetradec-7-en-1-yloxy)tetrahydro-2H-pyran | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


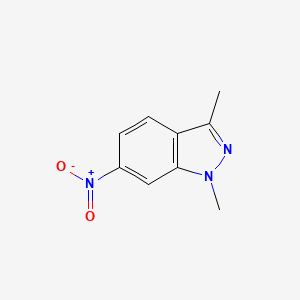
![6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1144420.png)
